

Solid-Phase Extraction of Methoprotryne from Environmental Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: *Methoprotryne*

Cat. No.: *B166297*

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Introduction

Methoprotryne is a selective s-triazine herbicide used to control broadleaf and grass weeds in various crops. Due to its potential for environmental persistence and mobility, monitoring its presence in environmental matrices such as water and soil is crucial for assessing environmental contamination and ensuring ecosystem health. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and pre-concentration of triazine herbicides from complex environmental samples. This document provides detailed application notes and protocols for the solid-phase extraction of **methoprotryne** from water and soil samples, followed by analytical determination using chromatographic techniques. The methods described are based on established protocols for triazine herbicides and are adaptable for **methoprotryne** analysis.

Physicochemical Properties of Methoprotryne

Property	Value	Reference
Chemical Formula	C11H21N5OS	--INVALID-LINK--
Molecular Weight	271.39 g/mol	--INVALID-LINK--
Water Solubility	Log10WS: -2.93 (mol/L)	--INVALID-LINK--
Octanol-Water Partition Coefficient (logP)	2.8	--INVALID-LINK--
IUPAC Name	N-(3-methoxypropyl)-6-(methylthio)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine	--INVALID-LINK--

Principles of Solid-Phase Extraction for Triazine Herbicides

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes of interest from a liquid sample. For triazine herbicides like **methoprotetryne**, which are moderately polar, reversed-phase SPE is the most common approach. Sorbents such as C18-bonded silica and polymeric materials like Oasis HLB are effective for retaining these compounds from aqueous matrices. The general steps involved in SPE are:

- **Conditioning:** The sorbent is treated with a solvent to activate it and create an environment suitable for analyte retention.
- **Loading:** The sample is passed through the sorbent bed, where the analyte partitions onto the solid phase.
- **Washing:** The sorbent is rinsed with a weak solvent to remove interfering compounds that are not strongly retained.
- **Elution:** A strong solvent is used to desorb the analyte from the sorbent, resulting in a concentrated and purified extract.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Methoprotrotryne from Water Samples

This protocol is suitable for the extraction of **methoprotrotryne** from various water sources, including groundwater, surface water, and drinking water.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)
- Methanol (HPLC grade)
- Ethyl Acetate (GC grade)
- Deionized water
- Nitrogen gas (high purity)
- SPE vacuum manifold
- Glass vials

Procedure:

- Sample Preparation:
 - Collect water samples in clean glass bottles and store at 4°C.[\[1\]](#)
 - Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.
- SPE Cartridge Conditioning:
 - Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[\[1\]](#)
 - Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[\[1\]](#)
- Sample Loading:

- Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[1]
- Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]
 - Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.[1]
- Elution:
 - Elute the retained **methoprottryne** with 5-10 mL of ethyl acetate or a mixture of chloroform and methanol (9:1 v/v).[3]
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.[1]

Protocol 2: Solid-Phase Extraction of Methoprottryne from Soil Samples

This protocol describes the extraction of **methoprottryne** from soil, followed by SPE cleanup.

Materials and Reagents:

- All materials from Protocol 1
- Acetonitrile (HPLC grade)
- Mechanical shaker or sonicator
- Centrifuge

Procedure:

- Soil Extraction:
 - Weigh 10-20 g of air-dried and sieved soil into a centrifuge tube.
 - Add 20 mL of a methanol:water (80:20, v/v) or acetonitrile:water (80:20, v/v) solution.[\[1\]](#)
 - Shake the mixture vigorously on a mechanical shaker for 1 hour or sonicate for 15-30 minutes.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Collect the supernatant for SPE cleanup.
- SPE Cleanup:
 - Dilute the supernatant with deionized water to reduce the organic solvent concentration to less than 10%.
 - Follow the same SPE protocol as for water samples (steps 2-6 in Protocol 1) to clean up the extract and concentrate the **methoprotryne**.[\[1\]](#)

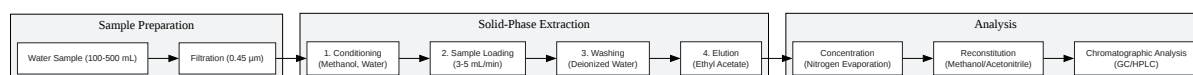
Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis. These values can be used as a benchmark for the analysis of **methoprotryne**.

Analyte	Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD	LOQ	Reference
Atrazine	Water	C18	GC-MS	96 ± 6.9	0.10 µg/L	-	[4]
Cyanazine	Water	C18	GC-ECD	82.5 - 107.6	3.33 µg/L	11.09 µg/L	[2]
Simazine	Water	C18	HPLC-DAD	>90	-	-	[5]
Propazine	Water	C18	HPLC-DAD	>90	-	-	[5]
Ametryn	Urine	C18	HPLC-UV	>90	-	-	[6]
Atrazine	Soil	-	HPLC-UV	98	-	-	[7]
Simazine	Soil	-	HPLC-UV	98	-	-	[7]
Prometryn	Soil	-	HPLC-UV	86	-	-	[7]

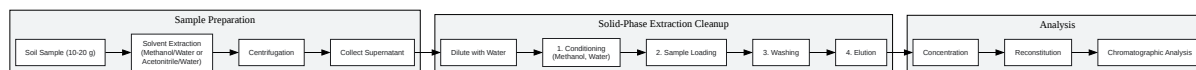
LOD: Limit of Detection; LOQ: Limit of Quantification

Visualization of Experimental Workflows



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Caption: Workflow for Solid-Phase Extraction of **Methoprotrotryne** from Water Samples.



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Caption: Workflow for Solid-Phase Extraction of **Methoprotetryne** from Soil Samples.

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and efficient means for the extraction and pre-concentration of **methoprotetryne** from environmental water and soil samples. The use of C18 or polymeric SPE sorbents, followed by gas or liquid chromatography, allows for the sensitive and selective determination of this herbicide. The provided workflows and performance data for related triazine compounds serve as a strong foundation for developing and validating a robust analytical method for **methoprotetryne** in various environmental matrices. Researchers are encouraged to perform method validation studies to determine specific recovery rates, limits of detection, and limits of quantification for **methoprotetryne** in their specific sample matrices.

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